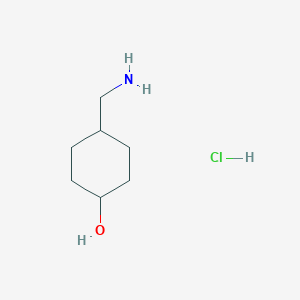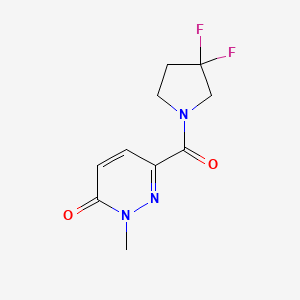
2-Azetidinone, 3,3-bis(chloromethyl)-1-(phenylmethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Azetidinone, 3,3-bis(chloromethyl)-1-(phenylmethyl)- is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of azetidinones, which are known for their diverse biological activities.
Mécanisme D'action
The mechanism of action of 2-Azetidinone, 3,3-bis(chloromethyl)-1-(phenylmethyl)- is not fully understood. However, studies have suggested that the compound may act by inhibiting the activity of enzymes involved in bacterial and fungal cell wall synthesis, as well as by disrupting viral replication. The compound has also been shown to induce apoptosis in cancer cells, which may contribute to its anticancer activity.
Biochemical and Physiological Effects:
2-Azetidinone, 3,3-bis(chloromethyl)-1-(phenylmethyl)- has been shown to have several biochemical and physiological effects. The compound has been shown to inhibit the growth of bacterial and fungal cells, as well as to inhibit the replication of several viruses. Additionally, 2-Azetidinone, 3,3-bis(chloromethyl)-1-(phenylmethyl)- has been shown to induce apoptosis in cancer cells, which may contribute to its anticancer activity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-Azetidinone, 3,3-bis(chloromethyl)-1-(phenylmethyl)- in lab experiments is its broad-spectrum activity against various bacterial and fungal strains, as well as its antiviral and anticancer activity. Additionally, the compound is relatively easy to synthesize and has a high purity and yield. However, one of the limitations of using 2-Azetidinone, 3,3-bis(chloromethyl)-1-(phenylmethyl)- in lab experiments is its potential toxicity, which may limit its use in vivo.
Orientations Futures
There are several future directions for research on 2-Azetidinone, 3,3-bis(chloromethyl)-1-(phenylmethyl)-. One direction is to further investigate the mechanism of action of the compound, which may lead to the development of more potent derivatives. Another direction is to explore the potential of the compound as a therapeutic agent for various diseases, including bacterial and fungal infections, viral infections, and cancer. Additionally, further studies are needed to evaluate the toxicity and pharmacokinetics of the compound in vivo, which may inform its potential use in clinical settings.
Méthodes De Synthèse
The synthesis of 2-Azetidinone, 3,3-bis(chloromethyl)-1-(phenylmethyl)- can be achieved through several methods, including the reaction of 3,3-bis(chloromethyl)-1-(phenylmethyl)-azetidin-2-one with various reagents. One of the most common methods involves the reaction of 3,3-bis(chloromethyl)-1-(phenylmethyl)-azetidin-2-one with sodium azide, followed by reduction with sodium borohydride. This method yields 2-Azetidinone, 3,3-bis(chloromethyl)-1-(phenylmethyl)- with high purity and yield.
Applications De Recherche Scientifique
2-Azetidinone, 3,3-bis(chloromethyl)-1-(phenylmethyl)- has been extensively studied for its potential therapeutic applications. It has been shown to exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties. The compound has been tested against various bacterial and fungal strains, including multidrug-resistant strains, and has shown promising results. Additionally, 2-Azetidinone, 3,3-bis(chloromethyl)-1-(phenylmethyl)- has been shown to inhibit the replication of several viruses, including HIV and hepatitis B virus. The compound has also demonstrated anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells.
Propriétés
IUPAC Name |
1-benzyl-3,3-bis(chloromethyl)azetidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13Cl2NO/c13-7-12(8-14)9-15(11(12)16)6-10-4-2-1-3-5-10/h1-5H,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTHOOJYASOZOSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N1CC2=CC=CC=C2)(CCl)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Azetidinone, 3,3-bis(chloromethyl)-1-(phenylmethyl)- | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

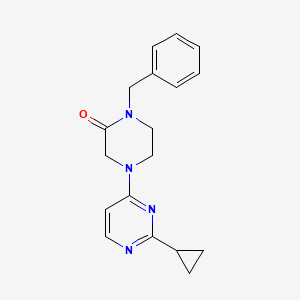
![3-{4-[(2-Chlorophenyl)sulfamoyl]phenyl}prop-2-enoic acid](/img/structure/B2822905.png)

![N-(5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2822910.png)

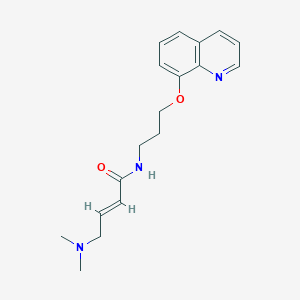
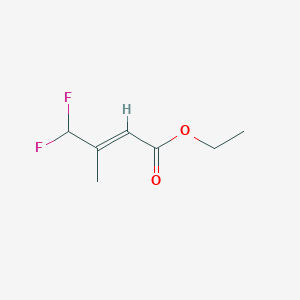
![1-[(4-chlorophenyl)methyl]-3,9-dimethyl-7-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2822916.png)
![phenyl (2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)carbamate](/img/structure/B2822917.png)

![tert-Butyl 1-[(benzyloxy)carbonyl]amino-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B2822921.png)
